
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is a chemical compound with the molecular formula C7H10Cl2O5. It is characterized by the presence of ester, hydroxyl, and chloro functional groups. This compound is used in various chemical reactions and has applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester typically involves the esterification of chloroacetic acid with 2-hydroxy-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides.
Ester hydrolysis: Products are chloroacetic acid and 2-hydroxy-1,3-propanediol.
Oxidation: Products include the corresponding aldehyde or ketone.
科学的研究の応用
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester bond can be cleaved by hydrolytic enzymes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
- Acetic acid, (4-chloro-2-methylphenoxy)-, 2-hydroxy-1,3-propanediyl ester
- Hexadecanoic acid, 1,3-propanediyl ester
- Indole-3-acetic acid derivatives
Uniqueness
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester and chloro groups make it a versatile intermediate in organic synthesis, while the hydroxyl group enhances its solubility and reactivity .
特性
CAS番号 |
7250-48-8 |
|---|---|
分子式 |
C7H10Cl2O5 |
分子量 |
245.05 g/mol |
IUPAC名 |
[3-(2-chloroacetyl)oxy-2-hydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C7H10Cl2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2 |
InChIキー |
QJIXLSMNMUIHMQ-UHFFFAOYSA-N |
正規SMILES |
C(C(COC(=O)CCl)O)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)

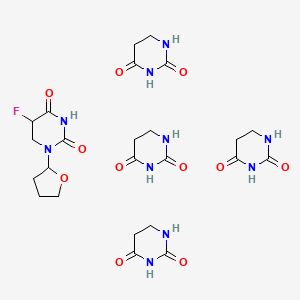
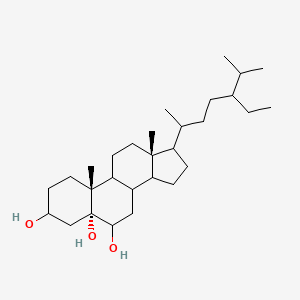
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
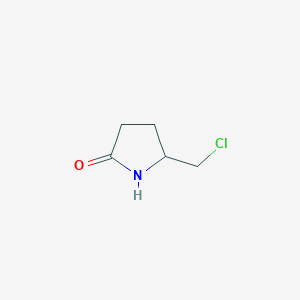
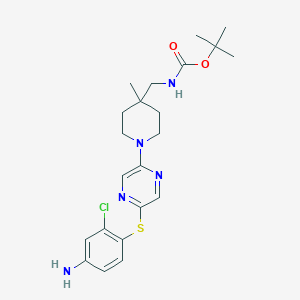
![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)
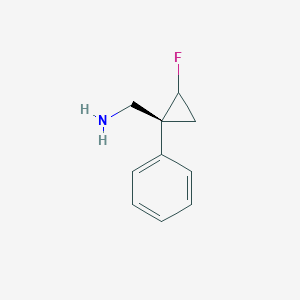
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
